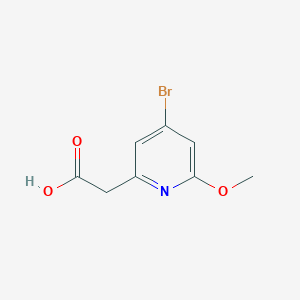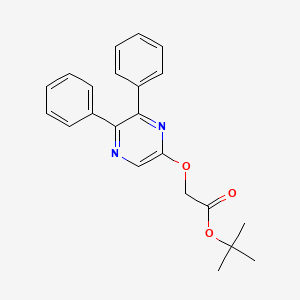
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate is an organic compound with the molecular formula C22H22N2O3 and a molecular weight of 362.43 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate typically involves the reaction of 5,6-diphenylpyrazine with tert-butyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazine nitrogen attacks the carbon atom of the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate has several scientific research applications, including:
Biology: The compound’s derivatives may be studied for their biological activity and potential use in agricultural biotechnology.
Industry: The compound’s derivatives can be used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate involves its interaction with molecular targets and pathways in biological systems. The compound’s pyrazine moiety can interact with various enzymes or receptors, leading to specific biological effects. detailed studies on the exact molecular targets and pathways are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2-((5,6-diphenylpyrazin-2-yl)oxy)acetate-D₁₀: A deuterated form of the compound used in research for its unique isotopic properties.
Diphenylpyrazine derivatives:
Uniqueness
This compound is unique due to its specific tert-butyl ester group, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C22H22N2O3 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
tert-butyl 2-(5,6-diphenylpyrazin-2-yl)oxyacetate |
InChI |
InChI=1S/C22H22N2O3/c1-22(2,3)27-19(25)15-26-18-14-23-20(16-10-6-4-7-11-16)21(24-18)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
Clé InChI |
DCQPGVBGLFNBDU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


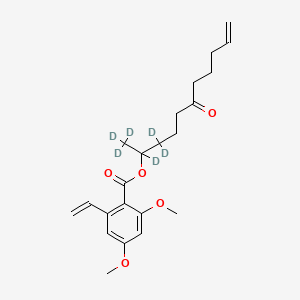
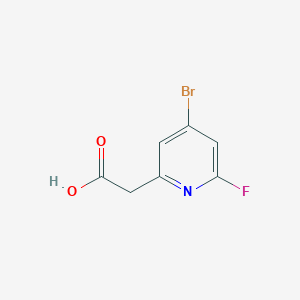
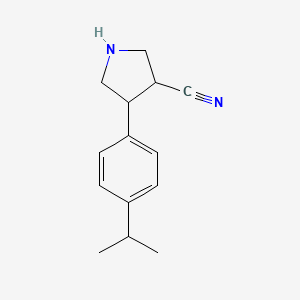
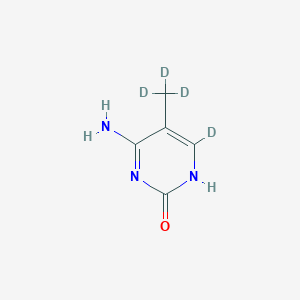
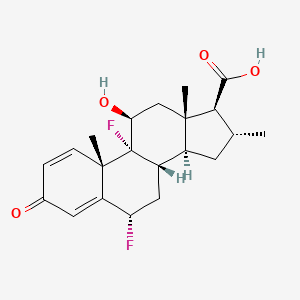
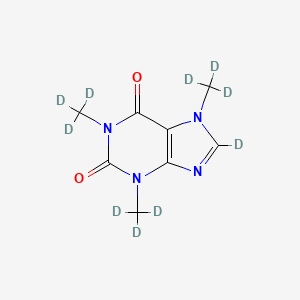


![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)



